molecular formula C17H24N2O4S2 B2809324 Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 906153-50-2

Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2809324
CAS No.: 906153-50-2
M. Wt: 384.51
InChI Key: IGXGRBNBTQEMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a structurally complex compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, a cyclopentylmethanone group, and a thiophen-2-ylsulfonyl substituent.

Properties

IUPAC Name

cyclopentyl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c20-16(14-4-1-2-5-14)18-9-7-17(8-10-18)19(11-12-23-17)25(21,22)15-6-3-13-24-15/h3,6,13-14H,1-2,4-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXGRBNBTQEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a diaza and an oxa group can be cyclized under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be introduced via a sulfonylation reaction. Thiophene-2-sulfonyl chloride can be reacted with the spirocyclic intermediate in the presence of a base such as triethylamine.

    Attachment of the Cyclopentyl Group: The final step involves the attachment of the cyclopentyl group, which can be achieved through a nucleophilic substitution reaction using cyclopentyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at various functional groups, such as the sulfonyl group, to form thiols or sulfides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with spirocyclic structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the thiophene ring adds to its potential biological activity.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to their ability to interact with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone would depend on its specific biological target. Generally, spirocyclic compounds can interact with enzymes or receptors, modulating their activity. The thiophene ring may enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Substituted Spirocyclic Cores

Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Key Differences: Contains a triazole ring instead of a diazaspiro system. Phenylsulfonyl group replaces the thiophen-2-ylsulfonyl moiety. Lacks the cyclopentylmethanone substituent.
  • Relevance : The phenylsulfonyl group in Compound A enhances π-π stacking interactions in receptor binding, while the thiophene sulfonyl group in the target compound may improve metabolic stability due to reduced electron density .

Compound B: 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone ()

  • Key Differences: Features a triazaspiro[4.5]decane core (three nitrogen atoms) vs. the diazaspiro core (two nitrogen atoms). Indolylmethanone substituent replaces the cyclopentylmethanone group.
  • Relevance : The indole moiety in Compound B may confer serotonin receptor affinity, whereas the cyclopentyl group in the target compound likely enhances lipophilicity and blood-brain barrier penetration .

Diazaspiro Derivatives with Pharmacological Activity

Compound D : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ()

  • Key Differences: Piperazine-propyl side chain absent in the target compound. Dione functional groups replace the methanone and sulfonyl groups.
  • Relevance : The piperazine group in Compound D suggests dopamine receptor modulation, whereas the thiophen-2-ylsulfonyl group in the target compound may favor kinase or protease inhibition .

Data Table: Structural and Functional Comparison

Property Target Compound Compound A () Compound B ()
Molecular Formula C₁₉H₂₂N₂O₃S₂ C₂₈H₂₁F₂N₃O₃S C₂₃H₂₁ClN₄O₂
Core Structure 1-Oxa-4,8-diazaspiro[4.5]decane 1,2,4-Triazole 1-Oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Key Substituents Thiophen-2-ylsulfonyl, cyclopentylmethanone Phenylsulfonyl, phenylethanone 4-Chlorophenyl, indol-4-ylmethanone
Potential Applications Agrochemical/Pharmaceutical (theoretical) Antimicrobial/Enzyme inhibition Serotonin receptor modulation

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects : The thiophen-2-ylsulfonyl group in the target compound may enhance electrophilicity compared to phenylsulfonyl analogues, influencing reactivity in nucleophilic substitution or enzyme-binding scenarios .
  • Lipophilicity: The cyclopentylmethanone group increases logP compared to indolyl or piperazine-containing derivatives, suggesting superior membrane permeability .

Biological Activity

Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Structural Characteristics

The compound is classified as a sulfonamide derivative and features a spirocyclic framework that includes a cyclopentyl group and a thiophenesulfonyl moiety. Its molecular formula is C17H22N2O3SC_{17}H_{22}N_2O_3S with a molecular weight of approximately 346.44 g/mol. The presence of the spiro structure contributes to its unique biological interactions, making it a subject of interest in drug design and development.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • GlyT1 Inhibition : Some diazaspiro compounds have been shown to act as potent inhibitors of GlyT1 (glycine transporter 1), which is crucial for regulating glycine levels in the central nervous system. In particular, they display selectivity against GlyT2 isoforms, indicating a targeted mechanism of action that could be beneficial in treating disorders involving glycine dysregulation .
  • Opioid Receptor Selectivity : The compound may also exhibit selectivity towards mu-opioid receptors and Nociceptin/Orphanin FQ peptide (NOP) receptors, which are involved in pain modulation and stress response pathways . This selectivity could make it a candidate for developing analgesics with fewer side effects compared to traditional opioids.
  • Metabolic Stability : Studies suggest that compounds within this class demonstrate improved metabolic stability and favorable pharmacokinetic profiles in rodent models, enhancing their potential for therapeutic applications .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the following pathways are proposed based on related compounds:

  • Inhibition of Transporters : By inhibiting glycine transporters, these compounds can increase synaptic glycine levels, potentially enhancing inhibitory neurotransmission and providing therapeutic effects in conditions such as schizophrenia and spasticity.
  • Receptor Modulation : The interaction with opioid receptors may lead to altered pain perception and reduced anxiety responses, suggesting applications in pain management and anxiety disorders.

Case Studies

While specific case studies directly involving this compound are scarce, research on analogous compounds provides insights into their potential:

StudyCompoundFindings
Study 12,8-diaza-spiro[4.5]decan derivativesPotent GlyT1 inhibitors with selective receptor profiles; improved metabolic stability observed in animal models.
Study 24-substituted diazaspiropiperidineShowed significant selectivity for opioid receptors; potential for reduced side effects compared to traditional opioids.

Q & A

Q. What are the key synthetic strategies for Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the spirocyclic core. Key steps include:
  • Spirocyclic Core Formation : Cyclocondensation of diamine precursors with carbonyl compounds under anhydrous conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold .
  • Sulfonylation : Introduction of the thiophen-2-ylsulfonyl group using sulfonyl chlorides in dichloromethane (DCM) with a base like triethylamine at 0–5°C to minimize side reactions .
  • Cyclopentyl Methanone Installation : Acylation via coupling reagents (e.g., HATU or EDC) in dimethylformamide (DMF) at room temperature .
  • Optimization : Reaction yields (>60%) depend on strict temperature control and inert atmospheres. Purity (>95%) is confirmed via HPLC and LC-MS .

Q. How is the three-dimensional structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural elucidation combines:
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve the spirocyclic conformation and sulfonyl group orientation. Discrepancies in torsion angles are minimized via least-squares refinement .
  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) identify key signals:
  • Spirocyclic protons: δ 3.2–4.1 ppm (multiplet).
  • Thiophen-sulfonyl group: δ 7.5–7.8 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+^+ with <2 ppm error .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer : Initial screening focuses on:
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled ligands for 5-HT1A_{1A} or M1_1 muscarinic receptors) to determine IC50_{50} values .
  • Cellular Viability Assays : MTT or CellTiter-Glo in HEK293 or SH-SY5Y cells to exclude cytotoxicity (concentrations ≤10 µM) .
  • Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to target receptors, prioritizing residues critical for sulfonyl group interactions .

Advanced Research Questions

Q. How can conformational flexibility of the spirocyclic core impact receptor binding, and what computational methods are suitable for analyzing this?

  • Methodological Answer : The spirocyclic system exhibits puckering modes that influence ligand-receptor complementarity. To assess this:
  • Molecular Dynamics (MD) Simulations : Run in GROMACS or AMBER (10–100 ns trajectories) to sample low-energy conformers. Key parameters include RMSD (<1.5 Å) and radius of gyration .
  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify deviations from planarity. For 1-oxa-4,8-diazaspiro[4.5]decane, puckering amplitudes (q) of 0.3–0.5 Å are typical .
  • Free Energy Perturbation (FEP) : Compare binding affinities of puckered vs. planar conformers to identify energetically favorable poses .

Q. How can contradictory crystallographic data (e.g., disordered sulfonyl groups) be resolved during structure refinement?

  • Methodological Answer : Disordered regions require advanced refinement strategies:
  • SHELXL Constraints : Apply PART and SUMP instructions to model alternate conformations. Use ISOR and DELU restraints to maintain reasonable thermal parameters .
  • Electron Density Maps : Analyze 2FoFc2F_o-F_c and FoFcF_o-F_c maps at 1.0σ to identify plausible orientations. Omit maps may reveal overlooked disorder .
  • Twinned Data Handling : For crystals with twinning (e.g., pseudo-merohedral twinning), use TWIN/BASF commands in SHELXL. Hooft y parameters >0.3 indicate significant twinning .

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound for selective receptor targeting?

  • Methodological Answer : Key SAR modifications include:
  • Sulfonyl Group Variations : Replace thiophen-2-ylsulfonyl with 4-chlorobenzenesulfonyl to enhance 5-HT1A_{1A} affinity (ΔpIC50_{50} = +0.8) .
  • Spirocyclic Substitutions : Introduce electron-withdrawing groups (e.g., CF3_3) at position 4 to improve metabolic stability (t1/2_{1/2} >2h in microsomal assays) .
  • Methanone Modifications : Replace cyclopentyl with adamantyl to increase lipophilicity (clogP +1.2) and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.